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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825

Introduction: The Versatility of the Morpholine
Moiety in Drug Discovery

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure,
frequently incorporated into drug candidates to enhance their physicochemical and
pharmacological properties. The presence of the morpholine ring can improve aqueous
solubility, metabolic stability, and receptor binding affinity. Methyl 3-Morpholinobenzoate is a
valuable building block that leverages these benefits, serving as a crucial intermediate in the
synthesis of a variety of biologically active compounds. Its utility is particularly pronounced in
the development of targeted therapies, including inhibitors of epigenetic modulators like histone
demethylases. This document provides a comprehensive overview of the synthesis and key
applications of Methyl 3-Morpholinobenzoate in medicinal chemistry research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial
for its effective use in multi-step syntheses.
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Property Value Reference
CAS Number 145127-37-3 [1]
Molecular Formula C12H15NOs [1]
Molecular Weight 221.25 g/mol [1]
Appearance Colorless oil

5 7.58 (m, 1H), 7.54 (d, J = 7.6
Hz, 1H), 7.33 (t, J = 7.9 Hz,
1H), 7.11-7.08 (m, 1H), 3.91

1H NMR (400 MHz,
Chloroform-d)

(s, 3H), 3.88 (t, J = 4.8 Hz,

4H), 3.22 (t, J = 4.8 Hz, 4H)

Synthesis of Methyl 3-Morpholinobenzoate

The efficient synthesis of Methyl 3-Morpholinobenzoate is paramount for its widespread use.

The Buchwald-Hartwig amination stands out as a highly effective method, offering excellent

yields.[2]

Synthetic Workflow: Buchwald-Hartwig Amination
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Caption: Palladium-catalyzed synthesis of Methyl 3-Morpholinobenzoate.

Detailed Protocol: Synthesis via Buchwald-Hartwig
Amination

This protocol is adapted from a high-yield synthetic route.[2]

Materials:

Methyl 3-(tosyloxy)benzoate

Morpholine

Palladium(ll) acetate (Pd(OAc)2)

Cesium carbonate (Cs2CO0O3)
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e Toluene

e tert-Butanol (t-BuOH)

» Nitrogen or Argon gas supply

o Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
» Magnetic stirrer and heating mantle

 Silica gel for column chromatography

o Ethyl acetate and hexanes for elution

Procedure:

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add methyl 3-(tosyloxy)benzoate (1.0 eq), cesium carbonate (1.5 eq), and
palladium(ll) acetate (0.02 eq).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three
times to ensure an oxygen-free environment.

e Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene and tert-
butanol (typically in a 4:1 ratio). Add morpholine (1.2 eq) to the reaction mixture via syringe.

» Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium
sulfate and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford
Methyl 3-Morpholinobenzoate as a colorless oil. A reported yield for this reaction is 99%.[2]
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Application in the Synthesis of Histone
Demethylase Inhibitors

A primary application of Methyl 3-Morpholinobenzoate is its use as a key intermediate in the
synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator
implicated in cancer.[3][4]
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Caption: Inhibition of LSD1-mediated histone demethylation.

Protocol: Synthesis of 3-Morpholinobenzohydrazide
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This protocol describes the conversion of Methyl 3-Morpholinobenzoate to its corresponding
hydrazide, a common step in the synthesis of benzohydrazide-based inhibitors.[3][4]

Materials:

Methyl 3-Morpholinobenzoate

e Hydrazine hydrate

o Methanol

e Round-bottom flask

o Reflux condenser

e Magnetic stirrer and heating mantle

 Rotary evaporator

 Silica gel for column chromatography

¢ Dichloromethane and methanol for elution

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve Methyl 3-Morpholinobenzoate (1.0 eq) in
methanol.

o Reagent Addition: Add hydrazine hydrate (1.0 eq) to the solution.

o Reaction: Reflux the reaction mixture at 65 °C for 12 hours. Monitor the reaction by TLC.

o Workup: Upon completion, cool the reaction to room temperature and remove the solvent
under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting solid by column chromatography using a mixture of
dichloromethane and methanol (e.g., 2% methanol in dichloromethane) to yield 3-
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Morpholinobenzohydrazide as a solid. The reported yield for a similar reaction was 52 mg
from 100 mg of the starting ester.[3][4]

Conclusion

Methyl 3-Morpholinobenzoate is a synthetically accessible and versatile intermediate with
significant applications in medicinal chemistry. Its straightforward synthesis via Buchwald-
Hartwig amination and its utility as a precursor to potent bioactive molecules, such as histone
demethylase inhibitors, underscore its importance in modern drug discovery. The protocols and
information provided herein serve as a valuable resource for researchers engaged in the
design and synthesis of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Methyl 3-Morpholinobenzoate: A Key Intermediate in
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-in-medicinal-
chemistry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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